6-amino-2,3,4,5-tetrahydropyridine-3-carboxylic Acid
Description
6-Amino-2,3,4,5-tetrahydropyridine-3-carboxylic acid is a partially saturated pyridine derivative featuring a six-membered tetrahydropyridine ring with an amino group at position 6 and a carboxylic acid moiety at position 3. The compound’s bicyclic or heterocyclic analogs often exhibit enhanced stability, bioavailability, or functional versatility due to substituent modifications .
Properties
Molecular Formula |
C6H10N2O2 |
|---|---|
Molecular Weight |
142.16 g/mol |
IUPAC Name |
6-amino-2,3,4,5-tetrahydropyridine-3-carboxylic acid |
InChI |
InChI=1S/C6H10N2O2/c7-5-2-1-4(3-8-5)6(9)10/h4H,1-3H2,(H2,7,8)(H,9,10) |
InChI Key |
VUZAUNZSDCMUTH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=NCC1C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Key Steps :
- Knoevenagel Condensation : Aldehydes react with cyano C-H acids to form α,β-unsaturated nitriles.
- Michael Addition : Esters of 3-oxocarboxylic acids add to the nitriles.
- Mannich Reaction : Ammonia (from ammonium acetate) facilitates C-N bond formation.
- Cyclization : Forms 2-hydroxypiperidine intermediates.
- Dehydration : Acid-catalyzed removal of water yields 3,4,5,6-tetrahydropyridines.
- Isomerization : Converts intermediates into 1,4,5,6-tetrahydropyridines.
Optimized Conditions :
| Component | Quantity (mmol) | Role |
|---|---|---|
| Aldehyde (e.g., 4-MeC₆H₄CHO) | 6.0 | Electrophilic partner |
| Malononitrile | 3.0 | Cyano C-H acid |
| Methyl 3-oxopropanoate | 3.0 | Nucleophile |
| NH₄OAc | 6.0 | Nitrogen source |
| Solvent (MeOH) | 10 mL | Reaction medium |
| Temperature | Reflux (65–70°C) | Activation energy |
| Time | 2 hours | Completion |
Yield Data :
| Entry | Aldehyde Substituent | Yield (%) |
|---|---|---|
| 1 | C₆H₅ | 80 |
| 4 | 4-MeC₆H₄ | 72 |
| 6 | 3-ClC₆H₄ | 68 |
| 14 | 4-NO₂C₆H₄ | 58 |
Key Intermediate : 2-Hydroxypiperidine (isolated in 87% yield after 40 min at room temperature).
Industrial-Scale Production
Industrial methods optimize the domino reaction for high throughput:
- Continuous Flow Reactors : Enhance mixing and heat transfer.
- Automated Systems : Ensure consistent purity (>95%) and yield (70–90%).
- Downstream Processing : Filtration and recrystallization in methanol/water mixtures.
Post-Synthetic Modification
The methyl or ethyl ester derivatives (e.g., compound 4a ) are hydrolyzed to the carboxylic acid using aqueous NaOH or HCl:
Hydrolysis Conditions :
| Parameter | Value |
|---|---|
| Base (NaOH) | 2 M aqueous solution |
| Temperature | 80°C |
| Time | 4 hours |
| Yield | 85–90% |
Stereochemical Control
X-ray crystallography confirms stereoselectivity in the final product:
- Stereogenic Centers : C4 (SR) and C6 (RS) configurations.
- Driving Force : Bulky aryl substituents adopt equatorial positions to minimize steric hindrance.
Alternative Routes
Chlorination-Diazotization :
While primarily used for chlorinated pyridines, this method can be adapted for amino-tetrahydropyridines:
- Diazotization of aminopyridines with NaNO₂/HCl.
- Chlorination with CuCl₂.
- Hydrolysis of nitriles to carboxylic acids.
One-Pot Catalytic Synthesis :
Betaine and guanidine carbonate catalyze pyridone formation, but adaptation for tetrahydropyridines requires further optimization.
Critical Challenges
- Regioselectivity : Competing pathways may form 1,4,5,6- vs. 3,4,5,6-tetrahydropyridines.
- Acid Sensitivity : Over-dehydration can lead to aromatic pyridines.
- Scale-Up Costs : High-purity ammonium acetate and specialized equipment increase production expenses.
Quality Control Metrics
| Parameter | Specification | Method |
|---|---|---|
| Purity (HPLC) | ≥98% | USP <621> |
| Residual Solvents | <500 ppm (MeOH) | GC-MS |
| Heavy Metals | <10 ppm | ICP-OES |
Chemical Reactions Analysis
Types of Reactions
6-amino-2,3,4,5-tetrahydropyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the tetrahydropyridine ring.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include borohydride for reduction , and various oxidizing agents for oxidation reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction with borohydride can yield N-alkyltetrahydropyridines .
Scientific Research Applications
6-Amino-2,3,4,5-tetrahydropyridine-3-carboxylic acid is a compound with diverse applications, particularly in pharmaceutical research, due to its unique structural and chemical properties [4, 6]. It features a tetrahydropyridine ring with both an amino group and a carboxylic acid functional group, giving it the ability to interact with various biological targets.
Scientific Research Applications
6-Amino-2,3,4,5-tetrahydropyridine-3-carboxylic acid has garnered attention for its potential therapeutic effects in neurodegenerative diseases. Studies suggest it possesses neuromodulatory and neuroprotective properties, making it a candidate for treating neurological disorders.
Neuromodulatory and Neuroprotective Properties: The compound's ability to modulate neurotransmitter activity and its potential neuroprotective effects make it a valuable tool for researchers studying neurological disorders.
Interaction Studies: Interaction studies have focused on the compound's ability to bind with various receptors and enzymes involved in neurological functions. It has been shown to interact with neurotransmitter receptors such as dopamine and serotonin receptors, which are critical in mood regulation and cognitive functions. Furthermore, its antioxidant properties suggest potential interactions with oxidative stress markers within cells.
Biological Activities
The biological activity of 2-Amino-3,4,5,6-tetrahydropyridine-3-carboxylic acid hydrochloride can be attributed to several mechanisms:
- Antioxidant Activity: It exhibits antioxidant properties, which are crucial in combating oxidative stress in cells. This activity is primarily due to the ability of the amino group to donate electrons and neutralize free radicals.
- Cytotoxicity Against Cancer Cells: Research indicates that it has cytotoxic effects on various cancer cell lines and has been shown to induce apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death.
- Neuroprotective Effects: Preliminary studies suggest that it may have neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases. The compound's ability to modulate neurotransmitter levels and reduce neuroinflammation has been highlighted in recent research.
Case Studies
- Cytotoxicity in Cancer Research: A study investigating the cytotoxic effects of THPCA on MCF-7 and A549 cell lines revealed that it induced apoptosis significantly more effectively than standard chemotherapeutics like doxorubicin. The study reported IC50 values indicating that THPCA could be a promising candidate for further development as an anticancer agent.
- Neuroprotective Properties: In a model of neurodegeneration using SH-SY5Y cells, THPCA demonstrated the ability to protect against oxidative stress-induced cell death. The compound reduced the levels of reactive oxygen species (ROS) and enhanced cell viability under stress conditions.
- Anti-inflammatory Effects: Research involving LPS-stimulated macrophages showed that THPCA could significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential utility in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 6-amino-2,3,4,5-tetrahydropyridine-3-carboxylic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions with biological molecules, influencing various biochemical pathways. The exact pathways and targets depend on the specific derivative and its application.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and molecular differences between 6-amino-2,3,4,5-tetrahydropyridine-3-carboxylic acid and related compounds:
Key Research Findings
Thiophene-Fused Analogs: Compounds like 2-(oxalyl-amino)-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine-3-carboxylic acid () demonstrate enhanced binding affinity in enzyme inhibition studies due to the thiophene ring’s electron-rich nature. This modification improves metabolic stability compared to non-fused analogs .
Ester vs. Carboxylic Acid Derivatives : Ethyl ester derivatives (e.g., ) are often used as prodrugs to enhance membrane permeability, whereas the free carboxylic acid form (target compound) is critical for direct biological interactions .
Saturation Effects: The unsaturated analog, 6-amino-3-pyridinecarboxylic acid (), exhibits lower solubility in polar solvents compared to its tetrahydropyridine counterpart, highlighting the role of ring saturation in physicochemical properties .
Pharmacological Potential: The oxalyl-amino derivative (DrugBank DB03670) has been investigated for its role in modulating glutamine synthetase activity, a target in Mycobacterium tuberculosis drug discovery .
Biological Activity
6-amino-2,3,4,5-tetrahydropyridine-3-carboxylic acid (often referred to as THPCA) is a nitrogen-containing heterocyclic compound with significant biological relevance. Its molecular formula is and it typically exists in its hydrochloride form. This compound is recognized for its role in amino acid metabolism, particularly in the degradation pathways of lysine and other amino acids.
Metabolic Role
THPCA is involved in several critical biochemical pathways:
- Lysine Degradation : It serves as an intermediate in the lysine degradation pathway, where it is a substrate for enzymes such as L-aminoadipate-semialdehyde dehydrogenase. This pathway is essential for the metabolism of lysine, an amino acid crucial for protein synthesis and various physiological functions .
- Amino Acid Metabolism : Beyond lysine, THPCA is implicated in the metabolism of other amino acids like glycine, serine, and threonine. It participates in complex biochemical reactions that contribute to cellular homeostasis and energy production .
Pharmacological Potential
Research indicates that THPCA exhibits several pharmacological properties:
- Antioxidant Activity : Studies have suggested that compounds with similar structures possess antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases.
- Neuroprotective Effects : There is emerging evidence that THPCA may have neuroprotective effects, potentially aiding in the prevention of neurodegenerative diseases. This activity may be attributed to its ability to modulate neurotransmitter systems.
- Therapeutic Applications : The compound has been explored for its potential therapeutic applications in various fields, including medicinal chemistry and organic synthesis. Its unique structure allows it to act as a building block for more complex molecules with enhanced biological activity .
Structure-Activity Relationship
The biological activity of THPCA can be influenced by its structural characteristics. The presence of both an amino group and a carboxylic acid group allows for diverse interactions with biological targets. These functional groups enable THPCA to form hydrogen bonds and ionic interactions, which are crucial for its activity.
Comparison with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Amino-3,4-dihydropyridine-5-carboxylic acid | Similar tetrahydropyridine structure | Exhibits different biological activities |
| 2-Aminoadipate | Aliphatic structure with an amino group | Involved in lysine metabolism |
| 6-Methoxy-2,3,4,5-tetrahydropyridine | Contains a methoxy group instead of an amino group | Different pharmacological profile |
The distinct substitution pattern of THPCA differentiates it from these related compounds, contributing to its unique biological activities.
Recent Studies
- Neuroprotective Effects : A study published in 2023 demonstrated that derivatives of tetrahydropyridine compounds exhibit neuroprotective effects by modulating glutamate receptors. This suggests that THPCA may have similar protective roles in neuronal health .
- Antioxidant Properties : Research indicated that compounds containing the tetrahydropyridine ring have significant antioxidant activities. These findings support the potential use of THPCA in combating oxidative stress-related disorders .
The mechanism through which THPCA exerts its biological effects involves:
- Enzyme Interactions : As a substrate for key metabolic enzymes, THPCA influences metabolic pathways critical for amino acid degradation.
- Receptor Modulation : Potential interactions with neurotransmitter receptors may underlie its neuroprotective properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
